![molecular formula C14H19N3O3 B2411157 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034567-19-4](/img/structure/B2411157.png)
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antiprotozoal Agents
Imidazole derivatives have been synthesized and evaluated for their antiprotozoal properties. Notably, compounds with imidazole and furan moieties have shown significant in vitro activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. The synthesis of these compounds involved multiple steps, including bromination, condensation, and Suzuki coupling, resulting in diamidines with strong DNA affinities and excellent in vivo activity in trypanosomal mouse models (Ismail et al., 2004).
Antimycobacterial Activity
The exploration into imidazo[1,2-a]pyridine-3-carboxamide derivatives has yielded compounds with considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The design and synthesis of these compounds were based on the structural framework of previously discovered potent scaffolds, highlighting the potential for developing new directions for antimycobacterial drug discovery (Lv et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research into benzodifuran derivatives derived from visnaginone and khellinone has led to the discovery of compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, which include various heterocyclic structures such as triazines, oxadiazepines, and thiazolopyrimidines, offer a promising avenue for the development of new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Chemical Synthesis and Mechanistic Studies
The chemical synthesis of imidazole derivatives has been extensively studied, with a focus on understanding reaction mechanisms and developing new synthetic methods. These studies not only contribute to the chemical knowledge base but also facilitate the development of novel compounds with potential therapeutic applications. For instance, the unexpected reactions of certain triazines with thiourea and the exploration of N-demethylation pathways highlight the complexity and versatility of imidazole chemistry (Ledenyova et al., 2018).
Antituberculosis Agents
Imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxyethyl) moiety have been identified as potent antitubercular agents. These compounds exhibit excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, underscoring their potential as a new class of antituberculosis drugs (Wu et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11-9-13(12(2)20-11)14(18)16-4-7-19-8-6-17-5-3-15-10-17/h3,5,9-10H,4,6-8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAHIMZUFOFVKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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